![molecular formula C22H23FN4O2S B5234433 N-(4-ethoxyphenyl)-3-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B5234433.png)
N-(4-ethoxyphenyl)-3-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
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Overview
Description
N-(4-ethoxyphenyl)-3-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide: is a complex organic compound that features a combination of aromatic, triazole, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Ethoxyphenyl Group: This can be done through an electrophilic aromatic substitution reaction.
Formation of the Amide Bond: This is typically achieved through a condensation reaction between an amine and a carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme mechanisms or protein interactions.
Industry:
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole ring and the amide group are likely involved in hydrogen bonding and other interactions with the target molecules, affecting their function and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- N-(4-ethoxyphenyl)-3-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
- N-(4-ethoxyphenyl)-3-{[5-(2-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
- N-(4-ethoxyphenyl)-3-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
Uniqueness: The presence of the fluorophenyl group in N-(4-ethoxyphenyl)-3-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide imparts unique electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds with different substituents
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-3-14-27-21(18-7-5-6-8-19(18)23)25-26-22(27)30-15-13-20(28)24-16-9-11-17(12-10-16)29-4-2/h3,5-12H,1,4,13-15H2,2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQWWZOPZZTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(N2CC=C)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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